2-{[(2-Iodocyclohexyl)oxy]methyl}oxane
Description
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane is an organooxygen compound characterized by a cyclohexane ring substituted with an iodine atom at the 2-position and a methyloxane (tetrahydropyran) moiety linked via an ether bond. Its structure combines the steric bulk of the cyclohexyl group with the polarizability of iodine, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C12H21IO2 |
|---|---|
Molecular Weight |
324.20 g/mol |
IUPAC Name |
2-[(2-iodocyclohexyl)oxymethyl]oxane |
InChI |
InChI=1S/C12H21IO2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h10-12H,1-9H2 |
InChI Key |
CPCQMWUCDDRGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCCCO2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane typically involves the reaction of 2-iodocyclohexanol with an appropriate oxane derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the iodocyclohexyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane involves its interaction with specific molecular targets and pathways. The iodocyclohexyl group can interact with various enzymes and receptors, leading to changes in their activity. The oxane ring may also play a role in modulating the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol
- Structural Similarities : Both compounds share an oxane (tetrahydropyran) core and ether linkages.
- Key Differences: The reference compound (metab_3695) has multiple hydroxyl groups and a furanose-like substituent, enhancing hydrophilicity (logP = -2.019) compared to the iodinated target compound, which is expected to exhibit higher lipophilicity due to the iodine atom.
- Functional Implications : The hydroxyl-rich structure of metab_3695 suggests roles in carbohydrate metabolism or as a biosynthetic intermediate, whereas the iodine in 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane may confer reactivity in halogen-bonding interactions or radiolabeling applications .
Methyl (2-oxocyclohexyl)acetate
- Structural Similarities : Both feature a cyclohexyl group, but the reference compound includes a ketone (2-oxo) and an ester group.
- Key Differences : The ketone in methyl (2-oxocyclohexyl)acetate increases electrophilicity, making it reactive toward nucleophiles, while the iodine in the target compound may stabilize adjacent bonds or participate in radical reactions.
- Physicochemical Properties : Methyl (2-oxocyclohexyl)acetate has a lower molecular weight (MW ≈ 184 g/mol) compared to the iodinated compound (estimated MW > 300 g/mol), affecting solubility and volatility .
2-Hexanone
- Structural Similarities : Both are oxygen-containing cyclic/aliphatic compounds.
- Key Differences: 2-Hexanone is a simple ketone (C6H12O) with a linear chain, whereas the target compound has a bicyclic structure with iodine.
- Toxicological Profile: 2-Hexanone is associated with neurotoxicity (e.g., peripheral neuropathy in occupational exposures), while the iodine in the target compound may introduce distinct toxicokinetic pathways, such as thyroid hormone disruption .
1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane
- Structural Similarities : Both contain ether and cyclohexyl-related moieties.
- Key Differences : The epoxy group in the reference compound confers high reactivity (e.g., ring-opening polymerization), whereas the iodine substituent in the target compound may enhance stability under acidic conditions.
- Applications : The epoxy derivative is used in polymer synthesis, whereas the iodinated compound could serve as a halogenated intermediate in organic synthesis or radiopharmaceuticals .
Comparative Data Table
| Property | This compound | 6-({[...]oxy}methyl)oxane-tetrol | Methyl (2-oxocyclohexyl)acetate | 2-Hexanone | 1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | ~320 (estimated) | 346.29 | 184.19 | 100.16 | 214.31 |
| Functional Groups | Ether, Iodocyclohexyl | Ether, Multiple hydroxyls | Ester, Ketone | Ketone | Ether, Epoxide |
| logP (Predicted) | ~2.5 (iodine contribution) | -2.019 | ~1.5 | 1.38 | ~3.0 |
| Reactivity | Halogen bonding, Radical reactions | Hydroxyl-mediated H-bonding | Nucleophilic acyl substitution | Ketone oxidation | Epoxide ring-opening |
| Toxicity | Potential thyroid interaction | Low (hydrophilic metabolite) | Moderate (ester hydrolysis) | Neurotoxic | Irritant (epoxide reactivity) |
Research Findings and Implications
- Synthetic Utility: The iodine atom in this compound offers opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from non-halogenated analogs like methyl (2-oxocyclohexyl)acetate .
- Biological Interactions: Unlike 2-hexanone, the target compound’s iodine may interact with biomolecules via halogen bonds, a property absent in hydroxyl-rich analogs like metab_3695 .
- Environmental Impact: The persistence of iodinated compounds in ecosystems requires further study, contrasting with 2-hexanone’s well-documented volatility and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
